![molecular formula C62H37N B14225956 2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-15-3](/img/structure/B14225956.png)
2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound that features a spirobifluorene core and a carbazole moiety. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its high thermal stability and excellent charge-transport characteristics. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 9,9’-spirobifluorene to obtain 2,7-dibromo-9,9’-spirobifluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable carbazole derivative to yield the final product. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, which can then be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of organic electronic devices, including OLEDs, OPVs, and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in optoelectronic devices involves its ability to transport charge carriers efficiently. The spirobifluorene core provides high thermal stability and prevents close packing of molecules, which reduces charge recombination. The carbazole moiety enhances the compound’s electron-donating properties, facilitating efficient hole transport. These combined effects result in improved device performance, such as higher brightness and longer operational lifetimes in OLEDs .
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene: A precursor used in the synthesis of various spirobifluorene derivatives.
Spiro-OMeTAD: A commonly used hole transport material in perovskite solar cells.
Spiro-NPB: Another spirobifluorene-based hole transport material used in OLEDs
Uniqueness
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique combination of a spirobifluorene core and a carbazole moiety. This structure imparts high thermal stability, excellent charge-transport properties, and versatile reactivity, making it a valuable compound for various applications in organic electronics and beyond .
特性
CAS番号 |
821785-15-3 |
|---|---|
分子式 |
C62H37N |
分子量 |
796.0 g/mol |
IUPAC名 |
2,7-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole |
InChI |
InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-37(33-57(47)61)39-27-31-49-50-32-28-40(36-60(50)63-59(49)35-39)38-26-30-48-46-18-6-12-24-56(46)62(58(48)34-38)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H |
InChIキー |
KJAJWCDRXPONFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(N8)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



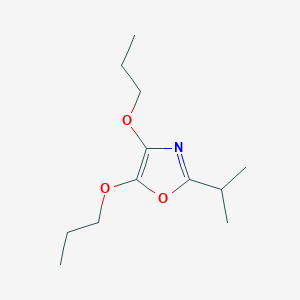
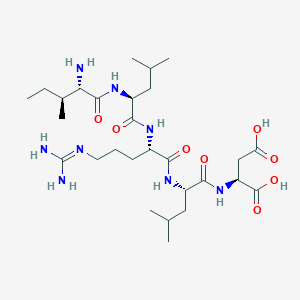
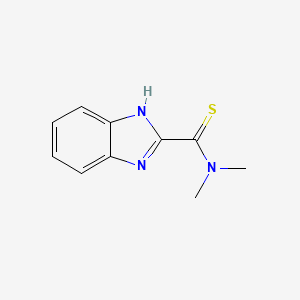
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
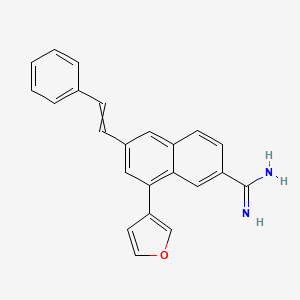

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
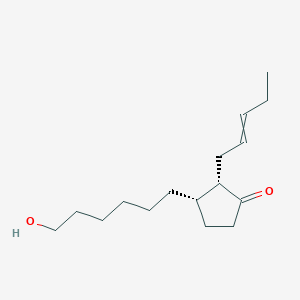
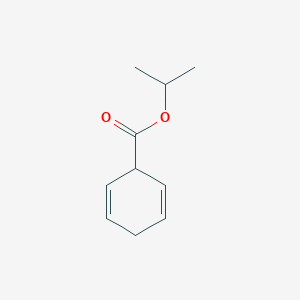

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
